1-cyclopropyl-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine typically involves the reaction of cyclopropylamine with N-methylpiperidin-4-one under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine. The reaction conditions often include a solvent like ethanol or methanol and a controlled temperature to ensure optimal yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-Cyclopropyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and amines.
Scientific Research Applications
1-Cyclopropyl-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1-Cyclopropyl-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:
N-Cyclopropyl-1-methylpiperidin-4-amine: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the cyclopropyl group.
1-Methylpiperidin-4-amine: Lacking the cyclopropyl group, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-8-4-6-11(7-5-8)9-2-3-9/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLYKRCRPMUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096334-18-7 |
Source
|
Record name | 1-cyclopropyl-N-methylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.